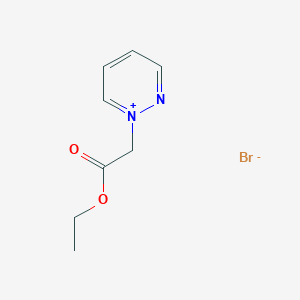
Pyridazinium, 1-(2-ethoxy-2-oxoethyl)-, bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyridazinium, 1-(2-ethoxy-2-oxoethyl)-, bromide is a chemical compound with the molecular formula C8H11BrN2O2. It belongs to the class of pyridazinium-based ionic liquids, which are known for their interesting properties such as low volatility, non-flammability, and high thermal and chemical stability . These properties make pyridazinium-based ionic liquids attractive for various industrial applications, including corrosion inhibition .
Preparation Methods
The synthesis of Pyridazinium, 1-(2-ethoxy-2-oxoethyl)-, bromide typically involves the reaction of pyridazine with ethyl bromoacetate under controlled conditions. The reaction is carried out in an organic solvent, such as acetonitrile, at a temperature of around 60-80°C. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .
Chemical Reactions Analysis
Pyridazinium, 1-(2-ethoxy-2-oxoethyl)-, bromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: It can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromide ion in the compound can be substituted with other nucleophiles, such as chloride or iodide, under appropriate conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Pyridazinium, 1-(2-ethoxy-2-oxoethyl)-, bromide has several scientific research applications, including:
Corrosion Inhibition: It is used as a corrosion inhibitor for metals, particularly in acidic environments.
Electrochemistry: The compound is used in electrochemical devices, such as batteries and supercapacitors, due to its high ionic conductivity and stability.
Mechanism of Action
The mechanism of action of Pyridazinium, 1-(2-ethoxy-2-oxoethyl)-, bromide as a corrosion inhibitor involves its adsorption onto the metal surface. The compound forms a protective layer that prevents the metal from coming into contact with corrosive agents, such as acids or salts. This adsorption process follows the Langmuir adsorption isotherm, indicating a strong interaction between the inhibitor and the metal surface .
Comparison with Similar Compounds
Pyridazinium, 1-(2-ethoxy-2-oxoethyl)-, bromide can be compared with other similar compounds, such as:
1-decylpyridazin-1-ium iodide: (DPI)
1-tetradecylpyridazin-1-ium iodide: (TPI)
These compounds also exhibit corrosion inhibition properties and are used in similar applications. this compound is unique due to its specific molecular structure, which provides enhanced stability and adsorption efficiency .
Properties
IUPAC Name |
ethyl 2-pyridazin-1-ium-1-ylacetate;bromide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N2O2.BrH/c1-2-12-8(11)7-10-6-4-3-5-9-10;/h3-6H,2,7H2,1H3;1H/q+1;/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSBXBBIVRRPTPE-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C[N+]1=CC=CC=N1.[Br-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40444085 |
Source


|
| Record name | Pyridazinium, 1-(2-ethoxy-2-oxoethyl)-, bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40444085 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7593-58-0 |
Source


|
| Record name | Pyridazinium, 1-(2-ethoxy-2-oxoethyl)-, bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40444085 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
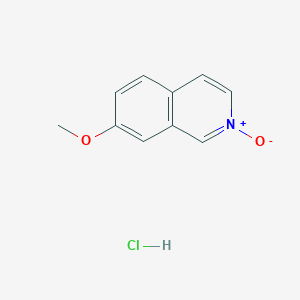
![2-Chloro-5-methylspiro[4,6-dihydrothieno[3,2-c]pyridine-7,1'-cyclohexane];hydrochloride](/img/structure/B8094804.png)
![2-chloro-N-methylspiro[4,5-dihydrocyclopenta[b]thiophene-6,1'-cyclohexane]-4-amine;hydrochloride](/img/structure/B8094812.png)
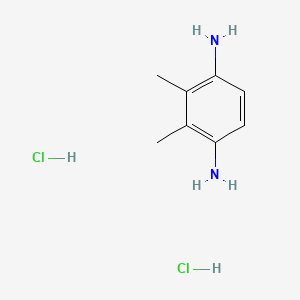
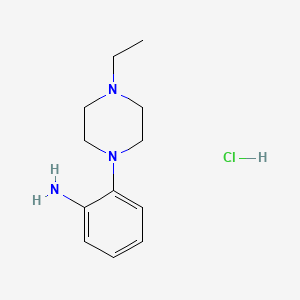

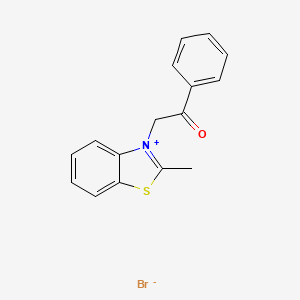
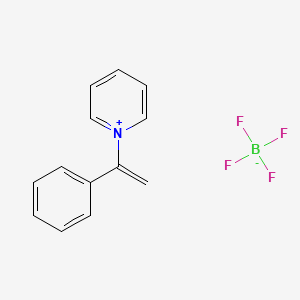
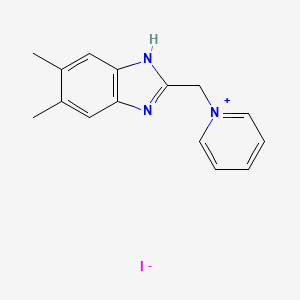
![1,4-Dihydropyrido[2,1-c][1,4]oxazin-5-ium-3-one;bromide](/img/structure/B8094864.png)
![1-[1-(4-Bromophenyl)vinyl]pyridinium](/img/structure/B8094883.png)
![1-[1-(3-Bromophenyl)vinyl]pyridinium](/img/structure/B8094885.png)
![1-[1-(4-Chlorophenyl)vinyl]pyridinium](/img/structure/B8094892.png)
![1-[1-(2-Chlorophenyl)vinyl]pyridinium](/img/structure/B8094900.png)
